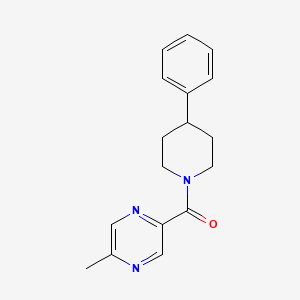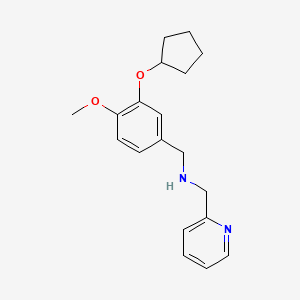
(5-Methylpyrazin-2-yl)-(4-phenylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylpyrazin-2-yl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPMP and belongs to the class of piperidine derivatives. MPMP has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of MPMP is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPMP has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. MPMP has also been shown to reduce the levels of oxidative stress markers and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPMP in lab experiments is its high potency and selectivity. MPMP has been shown to have a low toxicity profile, making it a safe compound for use in preclinical studies. However, one of the limitations of using MPMP in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of MPMP. One potential area of focus is the development of novel drug formulations that can improve the solubility and bioavailability of MPMP. Another area of focus is the investigation of the potential use of MPMP in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of MPMP and its potential side effects.
Méthodes De Synthèse
The synthesis of MPMP involves the reaction of 4-phenylpiperidine with 5-methylpyrazine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
MPMP has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. MPMP has also been studied for its potential use as a treatment for Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
(5-methylpyrazin-2-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-11-19-16(12-18-13)17(21)20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSRHRVWHAICKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)


![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)

![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)



![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)